

Cibacron Brilliant Red 3B-A: A Toxicological and Environmental Assessment

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Compound of Interest

Compound Name: Cibacron Brilliant Red 3B-A

Cat. No.: B098793

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cibacron Brilliant Red 3B-A, also known as Reactive Red 4, is a synthetic azo dye widely utilized in the textile industry. While valued for its vibrant color and covalent bonding to fibers, its potential toxicological and environmental impacts are of significant concern. This technical guide provides a comprehensive overview of the available data on the toxicological profile and environmental fate of **Cibacron Brilliant Red 3B-A**. Due to a notable lack of quantitative toxicological data for the parent compound, this document focuses on the extensive research into its biodegradation and the resulting detoxification. Detailed experimental protocols for these studies are provided, along with visualizations of key processes to aid in understanding and future research.

Toxicological Profile

A thorough review of publicly available literature and safety data sheets reveals a significant gap in the quantitative toxicological data for **Cibacron Brilliant Red 3B-A**. The toxicological properties of this substance have not been fully investigated.^[1]

1.1. Human Health Hazards

The primary hazards identified are related to irritation. The Material Safety Data Sheet (MSDS) indicates that **Cibacron Brilliant Red 3B-A** may cause eye, skin, respiratory, and digestive

tract irritation.[1] Chronic health effects have not been documented.[1]

1.2. Carcinogenicity, Mutagenicity, and Genotoxicity

There is no data available to suggest that **Cibacron Brilliant Red 3B-A** is carcinogenic, mutagenic, or genotoxic. It is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65. [1] However, it is important to note that some azo dyes and their degradation products have been shown to be carcinogenic and mutagenic.

Environmental Impact and Fate

The environmental impact of **Cibacron Brilliant Red 3B-A** is primarily associated with its release into wastewater from textile dyeing processes. Its persistence and color are major concerns.

2.1. Aquatic Toxicity

Specific aquatic toxicity data (e.g., LC50, EC50) for **Cibacron Brilliant Red 3B-A** (Reactive Red 4) is not readily available in the reviewed literature. However, studies on other reactive red dyes provide some context for potential aquatic toxicity. For instance, Reactive Red 120 has been classified as non-toxic to green alga, harmful to duckweed and Rainbow trout, and toxic to water fleas.[2][3] Another study on Reactive Red 141 and Basic Red 14 showed varying toxicity to algae and water fleas, with the 48-h LC50 for waterfleas being 18.26 mg/L for RR141.[4] It is crucial to emphasize that these values are for different, albeit structurally related, compounds and should not be directly extrapolated to **Cibacron Brilliant Red 3B-A**.

2.2. Biodegradability and Detoxification

Extensive research has focused on the biodegradation of **Cibacron Brilliant Red 3B-A** as a means of environmental remediation. Various microorganisms, particularly white-rot fungi, have demonstrated the ability to decolorize and degrade this dye.

Table 1: Summary of Fungal Biodegradation Studies on **Cibacron Brilliant Red 3B-A**

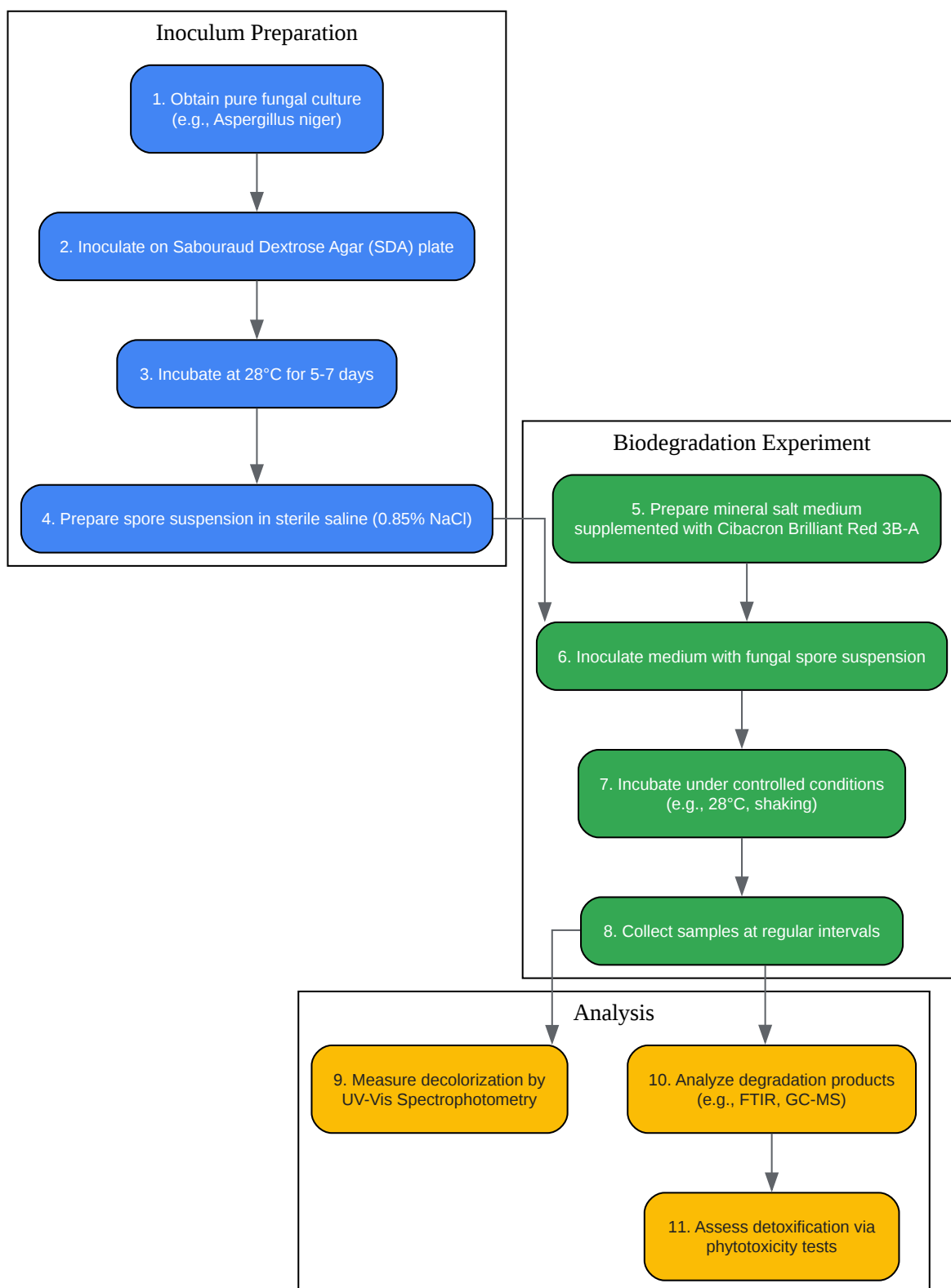
Fungal Species/Consortium	Key Findings	Reference
Daldinia concentrica and Xylaria polymorpha (consortium)	Showed higher dye removal efficiency than individual strains within 5 days. Biodegradation led to detoxification of the dye, as confirmed by phytotoxicity studies.	[5]
Aspergillus niger	Capable of decolorizing and degrading azo dyes.	[6]
Aspergillus niger and Trichoderma viride	Demonstrated degradation capability on various Synozol dyes.	[7]

Phytotoxicity studies have been employed to assess the detoxification of **Cibacron Brilliant Red 3B-A** following biodegradation. These studies typically involve exposing plants like *Vigna radiata* (mung bean) and *Sorghum vulgare* (sorghum) to the dye solution before and after treatment. The results consistently show a significant reduction in toxic effects on plant growth after fungal biodegradation, indicating successful detoxification.[8]

Experimental Protocols

3.1. Fungal Inoculum Preparation and Culture Conditions

This protocol is a generalized representation based on common practices in the cited literature for the fungal degradation of azo dyes.



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Caption: Generalized workflow for fungal biodegradation of **Cibacron Brilliant Red 3B-A**.

3.1.1. Materials

- Pure fungal culture (e.g., *Aspergillus niger*, *Daldinia concentrica*, *Xylaria polymorpha*)
- Sabouraud Dextrose Agar (SDA)
- Sterile 0.85% saline solution
- Mineral salt medium (composition may vary, but typically contains sources of nitrogen, phosphorus, potassium, and trace elements)
- **Cibacron Brilliant Red 3B-A**
- Sterile flasks and petri dishes
- Incubator/shaker

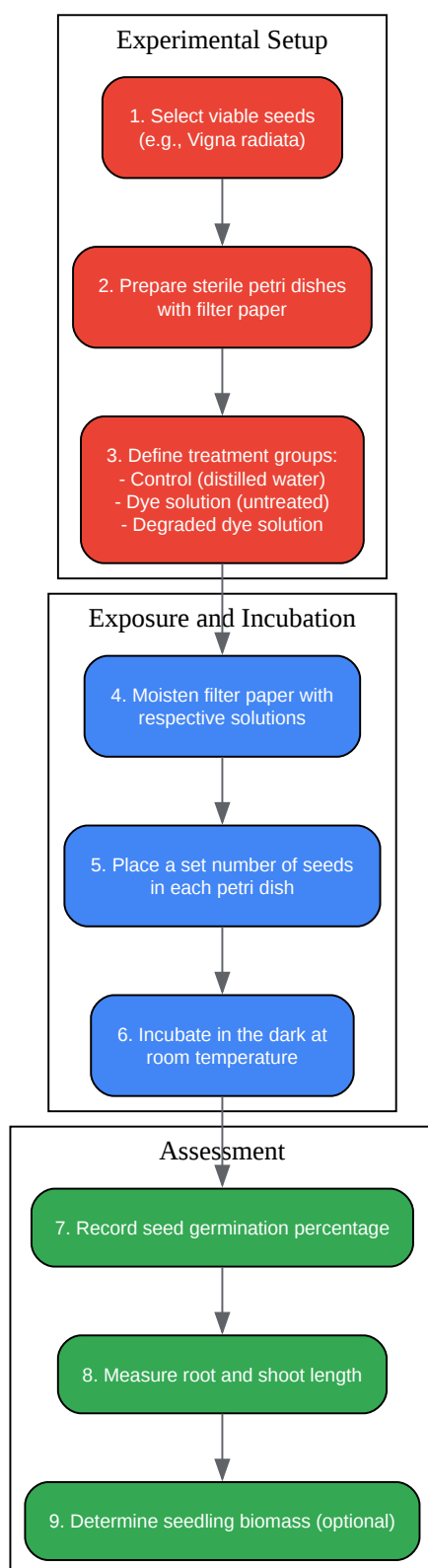
3.1.2. Procedure

- Fungal Culture and Inoculum Preparation:
 - The desired fungal strain is cultured on SDA plates.
 - Plates are incubated at a suitable temperature (e.g., 28°C) for several days until sufficient growth is observed.[6]
 - A spore suspension is prepared by adding sterile saline solution to the mature fungal culture and gently scraping the surface to release the spores.
- Biodegradation Assay:
 - A defined concentration of **Cibacron Brilliant Red 3B-A** is added to the sterile mineral salt medium in flasks.
 - The medium is inoculated with a standardized volume of the fungal spore suspension.
 - The flasks are incubated under specific conditions of temperature and agitation.[5]
 - Control flasks containing the dye but no fungal inoculum are also prepared.

- Analysis of Decolorization and Degradation:
 - At regular time intervals, aliquots of the culture medium are withdrawn.
 - The samples are centrifuged to remove fungal biomass.
 - The absorbance of the supernatant is measured at the maximum wavelength of **Cibacron Brilliant Red 3B-A** (around 517 nm) using a UV-Vis spectrophotometer to determine the extent of decolorization.[9]
 - Degradation of the dye can be further confirmed by techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to identify breakdown products.[5]

3.2. Phytotoxicity Testing

This protocol outlines a general method for assessing the toxicity of the dye and its degradation products on plant seeds.



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Caption: Workflow for phytotoxicity assessment of **Cibacron Brilliant Red 3B-A**.

3.2.1. Materials

- Seeds of a suitable plant species (e.g., *Vigna radiata*, *Sorghum vulgare*)
- Sterile petri dishes
- Sterile filter paper
- **Cibacron Brilliant Red 3B-A** solution (before and after biodegradation)
- Distilled water (as a control)
- Incubator

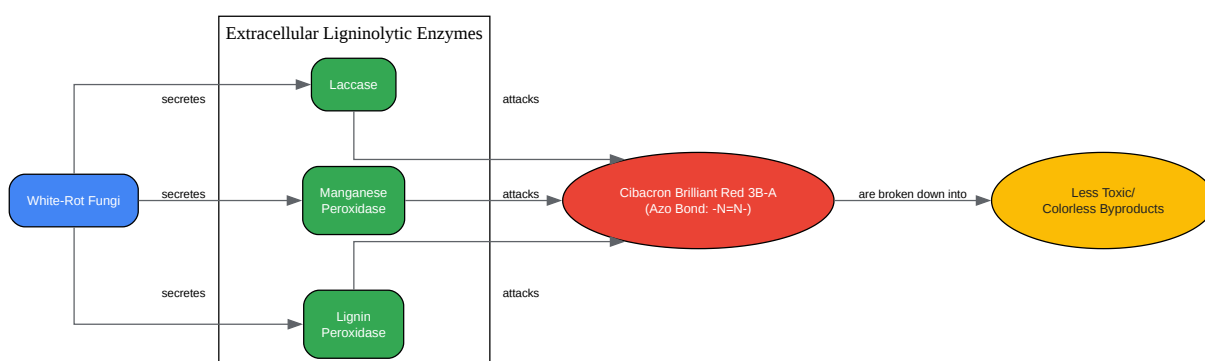
3.2.2. Procedure

- Preparation:
 - Petri dishes containing sterile filter paper are prepared.
 - The filter paper in each dish is moistened with a specific volume of the test solution:
 - Group 1: Distilled water (control)
 - Group 2: Untreated **Cibacron Brilliant Red 3B-A** solution
 - Group 3: Biodegraded **Cibacron Brilliant Red 3B-A** solution
- Seed Germination and Growth:
 - A predetermined number of seeds are placed on the moistened filter paper in each petri dish.
 - The dishes are incubated in a dark environment at room temperature for a specified period (e.g., 7 days).
- Data Collection and Analysis:
 - The percentage of seed germination is calculated for each group.

- The root and shoot lengths of the germinated seedlings are measured.
- The results from the treatment groups are compared to the control to determine the level of toxicity or detoxification.

Signaling Pathways and Logical Relationships

The primary mechanism of fungal degradation of azo dyes involves the action of extracellular ligninolytic enzymes.



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Caption: Enzymatic degradation of **Cibacron Brilliant Red 3B-A** by white-rot fungi.

Conclusion

While direct quantitative toxicological data for **Cibacron Brilliant Red 3B-A** remains elusive, the available research provides a strong foundation for understanding its environmental impact and the potential for bioremediation. The demonstrated success of fungal biodegradation in not only decolorizing but also detoxifying this dye offers a promising avenue for treating textile effluents. Future research should focus on elucidating the specific degradation pathways and

the toxicological profiles of the resulting metabolites to ensure a comprehensive understanding of the environmental safety of these remediation strategies. For professionals in drug development, the interaction of such dyes with biological molecules, as seen in enzyme inhibition studies, underscores the importance of considering the broader biological activity of even seemingly inert excipients and colorants.

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